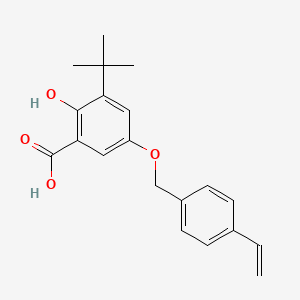
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a vinylbenzyl ether group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzoic acid core, followed by the introduction of the tert-butyl group, hydroxy group, and vinylbenzyl ether group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The vinylbenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the benzoic acid moiety may produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can participate in hydrogen bonding and redox reactions, while the vinylbenzyl ether group can undergo polymerization and cross-linking reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcatechol: An organic compound with a similar tert-butyl group and hydroxy group but lacks the vinylbenzyl ether group.
Vinylbenzoic acid: Contains a vinyl group attached to a benzoic acid core but lacks the tert-butyl and hydroxy groups.
Uniqueness
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H22O4 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-tert-butyl-5-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-5-13-6-8-14(9-7-13)12-24-15-10-16(19(22)23)18(21)17(11-15)20(2,3)4/h5-11,21H,1,12H2,2-4H3,(H,22,23) |
Clave InChI |
QICQYSKNKYFBQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)OCC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
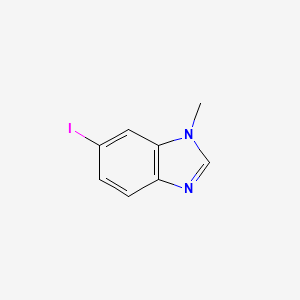

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
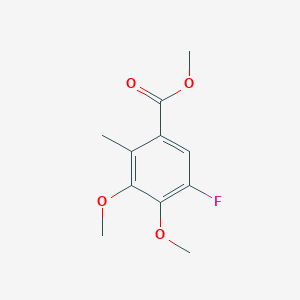
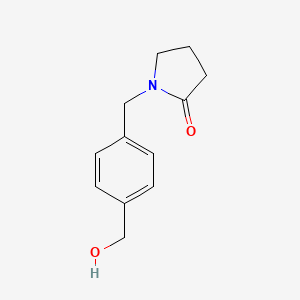
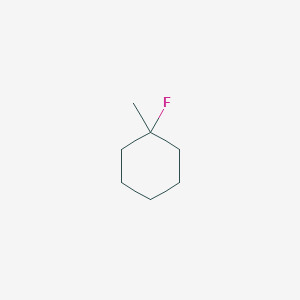
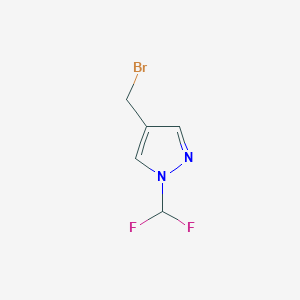
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

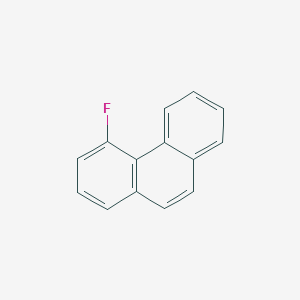
![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
